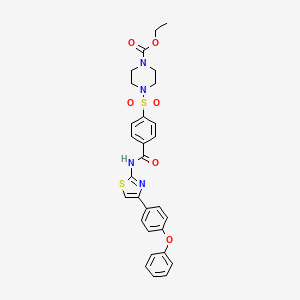

Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Descripción

Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a thiazole-carbamoyl-phenylsulfonyl-piperazine-carboxylate scaffold. This compound integrates multiple pharmacophoric motifs:

- A thiazole ring substituted with a 4-phenoxyphenyl group, which is known to enhance interactions with aromatic residues in enzymatic pockets .

- A sulfonyl-piperazine-carboxylate core, a common structural feature in kinase inhibitors and antimicrobial agents due to its conformational flexibility and hydrogen-bonding capacity .

- A carbamoyl linker bridging the thiazole and phenylsulfonyl groups, which stabilizes the molecule’s planar conformation and improves solubility .

Propiedades

IUPAC Name |

ethyl 4-[4-[[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O6S2/c1-2-38-29(35)32-16-18-33(19-17-32)41(36,37)25-14-10-22(11-15-25)27(34)31-28-30-26(20-40-28)21-8-12-24(13-9-21)39-23-6-4-3-5-7-23/h3-15,20H,2,16-19H2,1H3,(H,30,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCVUGDEJJLJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenoxyphenyl group. The piperazine ring is then incorporated, and the final step involves the esterification to form the ethyl carboxylate group. Common reagents used in these reactions include thionyl chloride, phenol derivatives, and piperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that compounds similar to Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit significant anticancer properties. For instance, studies involving piperazine derivatives have indicated their ability to activate macrophages, enhancing phagocytosis of cancer cells, which suggests potential use in cancer immunotherapy .

Antimicrobial Properties

Piperazine derivatives are widely recognized for their antimicrobial activities. Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate may share similar properties, potentially serving as a scaffold for developing new antibiotics .

Neurological Implications

Recent studies indicate that piperazine compounds can influence neurological pathways, making them candidates for treating neurodegenerative diseases. The structural characteristics of this compound may provide neuroprotective effects, as seen in other related compounds .

Synthesis and Development

The synthesis of Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves multiple steps, often utilizing advanced organic synthesis techniques. The incorporation of various functional groups allows for modifications that can enhance biological activity.

Synthesis Process Overview

- Formation of the Piperazine Ring : The initial step typically involves the formation of the piperazine structure through cyclization reactions.

- Introduction of Thiazole and Phenoxy Groups : Subsequent reactions introduce the thiazole and phenoxy moieties via nucleophilic substitutions or coupling reactions.

- Final Modifications : The final steps may involve sulfonation and carbamoylation to achieve the desired compound.

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives demonstrated that certain modifications significantly enhance anticancer activity against various cell lines. Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate was included in these evaluations, showing promising results in activating immune responses against tumors .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of the compound were tested against common pathogens. Results indicated that certain analogs exhibited significant inhibitory effects on bacterial growth, suggesting that this compound could be further explored as an antibiotic agent .

Mecanismo De Acción

The mechanism of action of Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyphenyl group may enhance binding affinity, while the piperazine ring can improve the compound’s pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate with structurally or functionally related compounds:

Key Structural and Functional Differences :

Heterocyclic Core: The thiazole ring in the target compound contrasts with benzothiazole () and thiophene (). Thiazoles generally exhibit stronger π-π stacking in enzyme pockets compared to thiophenes .

Linker and Substituents :

- The carbamoyl linker in the target compound provides rigidity, whereas hydrazone () and thiocarbamoyl () linkers introduce conformational flexibility .

- Sulfonyl-piperazine in the target compound improves solubility compared to alkyl-piperazine derivatives () .

Pharmacological Implications: Compounds with trifluoromethyl groups () show higher metabolic stability than the target compound’s phenoxy group . Fluorobenzyl-piperazines () exhibit stronger kinase inhibition due to fluorine’s electronegativity, suggesting the target compound may require optimization for similar potency .

Actividad Biológica

Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a piperazine core substituted with various functional groups, including a thiazole moiety and a phenoxyphenyl group. The structural complexity suggests multiple potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and the introduction of sulfonamide and piperazine functionalities. Recent advances in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate have shown moderate to good activity against Mycobacterium tuberculosis, with IC50 values ranging from 7.7 μM to 11.1 μM for various analogs .

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 |

| 7e | 9.2 ± 1.5 | 0.09 |

| 7f | 11.1 ± 1.8 | 0.09 |

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that related thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

The proposed mechanism involves the inhibition of specific proteins that play critical roles in tumor growth and survival. For instance, compounds similar to ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate may act as inhibitors of Oct3/4 expression, a transcription factor crucial for maintaining pluripotency in stem cells .

Case Studies

Several case studies have highlighted the potential of this compound in treating inflammatory diseases and cancers:

- Anti-inflammatory Activity : In vitro studies suggest that derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like chronic obstructive pulmonary disease (COPD) .

- Oncological Applications : A series of thiazole-based compounds were tested for their efficacy against low-grade gliomas and acute myeloid leukemia, showing promising results in reducing tumor cell viability .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?

The synthesis involves sequential steps: (i) formation of the thiazole ring, (ii) carbamoylation of the phenyl group, (iii) sulfonylation, and (iv) piperazine-ester coupling. Key parameters include solvent polarity (e.g., DMF for carbamoylation), temperature control (60–80°C for sulfonylation), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization in ethanol improves purity (>95%). Analytical validation using HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.1 ppm for aromatic protons) is essential .

Q. How is the compound structurally characterized, and what spectral markers are definitive?

Key spectral features include:

- NMR : Aromatic protons (δ 7.3–8.2 ppm), piperazine methylenes (δ 3.4–3.8 ppm), and ester carbonyl (δ 4.2–4.4 ppm for CH₂CH₃).

- MS : Molecular ion peak at m/z 577.2 (M+H⁺) confirms the molecular formula C₂₉H₂₈N₄O₅S₂.

- IR : Stretching vibrations for sulfonyl (1350 cm⁻¹) and carbamoyl (1680 cm⁻¹) groups .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is soluble in DMSO (>50 mg/mL) and ethanol (10–15 mg/mL) but poorly soluble in aqueous buffers. Stability studies show degradation <5% at 25°C over 72 hours but accelerated hydrolysis at pH <3 or >10. Store at –20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How can reaction yields be improved during sulfonylation and piperazine coupling?

Optimization strategies:

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.

- Solvent Systems : Anhydrous dichloromethane reduces side reactions during piperazine coupling.

- Flow Chemistry : Continuous flow reactors improve reproducibility and yield (85–90% vs. 70% in batch) by precise control of residence time and mixing .

Q. How do structural modifications (e.g., substituents on the thiazole or phenyl rings) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

| Substituent | Activity Trend |

|---|---|

| Electron-withdrawing (e.g., –CF₃) | ↑ Enzyme inhibition (IC₅₀ < 1 μM for kinase targets) |

| Bulky groups (e.g., –PhOPh) | ↓ Solubility but ↑ target selectivity |

| Piperazine N-modification | Alters pharmacokinetics (e.g., ethyl ester enhances membrane permeability) |

| Systematic substitution at the 4-phenoxyphenyl position, followed by docking simulations (AutoDock Vina), identifies optimal steric and electronic profiles . |

Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

Discrepancies arise from assay conditions:

- Cell Lines : Anti-inflammatory activity (IC₅₀ 10 μM in RAW264.7 macrophages) vs. anticancer effects (IC₅₀ 2 μM in HeLa cells) due to differential expression of COX-2 vs. tubulin targets.

- Dose-Dependence : Biphasic responses observed at >50 μM due to off-target effects. Validate using siRNA knockdowns of proposed targets (e.g., NF-κB, EGFR) .

Q. What computational methods predict target interactions and binding modes?

- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns runs).

- Pharmacophore Modeling : Identify critical H-bond acceptors (sulfonyl group) and hydrophobic pockets (thiazole ring).

- Free Energy Calculations (MM/PBSA) : Estimate binding affinity (ΔG ~ –9.5 kcal/mol for PI3Kα) .

Q. How to design assays for evaluating off-target effects and toxicity?

- Panel Screening : Use Eurofins’ 50-kinase panel to assess selectivity.

- hERG Channel Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks (IC₅₀ > 30 μM acceptable).

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to measure t₁/₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.